6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused chromeno-triazolopyrimidine core with methoxy-substituted aryl groups at positions 6 and 5. This structural motif is associated with antimitotic and tubulin-targeting activities, as evidenced by its similarity to polymethoxydiarylazolopyrimidines reported in anticancer research . The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin polymerization inhibitors, while the chromeno-triazolopyrimidine scaffold provides rigidity for optimal binding conformations .
Properties
IUPAC Name |
9-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-33-18-11-9-16(10-12-18)26-23-24(19-7-5-6-8-20(19)37-26)31-28-29-15-30-32(28)25(23)17-13-21(34-2)27(36-4)22(14-17)35-3/h5-15,25-26H,1-4H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUWFPZVCIIDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC(=C(C(=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article explores its pharmacological potential based on recent studies and findings.
Chemical Structure
The chemical structure of the compound is characterized by a chromeno-triazole framework with multiple methoxy substitutions that may enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for predicting its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and H157 (lung carcinoma) with IC50 values suggesting promising efficacy. A notable study indicated an IC50 value of 9.1 µg/mL for a related compound in MCF-7 cells, demonstrating strong potential as an anticancer agent .
Antimicrobial Properties
The antimicrobial activity of triazolo derivatives has been extensively documented. The compound has exhibited effectiveness against several pathogenic bacteria in vitro. For example, similar triazolo compounds have shown superior antibacterial activity compared to conventional antibiotics like ampicillin .
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of this class possess anti-inflammatory and analgesic properties. The mechanisms often involve inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Enzyme Inhibition
Triazolo derivatives have been evaluated for their inhibitory effects on various enzymes:
- Cholinesterase Inhibitors : Compounds have demonstrated significant inhibition against acetylcholinesterase (AChE), which is pertinent in treating neurodegenerative diseases .
- Alkaline Phosphatase Inhibitors : The compound's ability to inhibit alkaline phosphatase suggests potential applications in metabolic disorders .
Study 1: Anticancer Screening
In a comparative study involving multiple triazolo derivatives, the compound was subjected to MTT assays against breast cancer cell lines. Results indicated that it significantly inhibited cell proliferation, supporting its candidacy for further development as an anticancer drug .
Study 2: Antimicrobial Efficacy
A series of tests were conducted to assess the antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Research Findings Summary
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Notes:
- Target Compound: The 3,4,5-trimethoxyphenyl group enhances tubulin binding due to its electron-rich nature, mimicking colchicine-site inhibitors . The 4-MeO group on the chromeno ring may improve solubility without compromising lipophilicity.
- Halogenated Analogs: Bromo (CID 4591825) and chloro (Ref.
- Methylsulfanyl Derivative (CID 4756737) : The 4-MeS group increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to methoxy groups .
Q & A
Q. What are the optimal synthetic protocols for this compound, considering green chemistry principles?
The compound can be synthesized using eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP), which acts as a dual solvent-catalyst. Two validated methods include:
- Method A : A mixture of water/ethanol (1:1 v/v) under reflux, yielding >90% product .
- Method B : Molten TMDP at 65°C, eliminating volatile solvents and enabling catalyst recovery (>5 cycles without loss of activity) . Both methods prioritize reduced toxicity, non-flammability, and minimal waste generation.
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic ring integrations .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 533 in analogous compounds) for molecular weight confirmation .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm) .
Q. How do substituents (e.g., methoxy groups) influence the compound’s reactivity?
The 3,4,5-trimethoxyphenyl group enhances electron density, facilitating electrophilic substitutions. Conversely, the 4-methoxyphenyl group stabilizes intermediates via resonance, affecting cyclization efficiency during synthesis . Lipophilicity from methoxy groups may also impact bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in scaled-up syntheses?
Use a Design of Experiments (DOE) approach to test variables:
- Solvent Ratios : Ethanol/water (1:1 vs. 2:1) to balance solubility and reaction kinetics .
- Catalyst Loading : 5–15 mol% TMDP to identify saturation points .
- Temperature Gradients : 60–80°C to optimize energy efficiency without side-product formation . DOE data from analogous triazolopyrimidines show yield improvements of 15–20% under optimized conditions .
Q. Contradictory reports note TMDP’s “low toxicity” versus potential hazards. How should safety be evaluated?
- Comparative Toxicity Assays : TMDP exhibits lower acute toxicity (LD >2000 mg/kg in rats) vs. piperidine (LD ~400 mg/kg) .
- Handling Protocols : Use fume hoods and PPE due to TMDP’s mild irritancy (skin/eye exposure risks) .
- Lifecycle Analysis : Prioritize closed-loop systems for TMDP recovery to minimize environmental release .
Q. What computational tools predict biological targets for this compound?
- Molecular Docking : Screen against kinase or protease targets (e.g., EGFR, CDK2) using AutoDock Vina. Analogous triazolopyrimidines show binding affinities (K <10 µM) to cancer-related proteins .
- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with antimicrobial IC values .
Q. How can structural modifications enhance pharmacological activity?
- Halogenation : Introduce Cl or F at the 4-position of the chromeno ring to improve membrane permeability (logP increase by ~0.5 units) .
- Amino Substitutions : Replace methoxy with NH groups to enhance hydrogen bonding with biological targets (e.g., 2x potency in antiviral assays) .
- Heterocycle Fusion : Pyrido-pyrimidine analogs show 3–5x higher cytotoxicity in MCF-7 cell lines .
Methodological Guidelines
- Synthesis Troubleshooting : If yields drop below 80%, check TMDP degradation via H NMR (loss of piperidine ring signals at δ 2.5–3.0 ppm) and replace the catalyst .
- Bioactivity Validation : Use standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) with positive controls (e.g., doxorubicin for anticancer screens) .
- Data Reproducibility : Report reaction conditions in detail (e.g., “reflux” vs. 78°C for ethanol/water) to mitigate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
